molecular formula C14H14N2O5 B2422973 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid CAS No. 402497-58-9

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid

Cat. No. B2422973
CAS RN: 402497-58-9
M. Wt: 290.275
InChI Key: RPJJCYOYFVFMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid” is a research chemical with the CAS Number 402497-58-9 . It has a molecular weight of 290.27 g/mol and a chemical formula of C14H14N2O5 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18) . This code represents the molecular structure of the compound. The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 290.27 g/mol . The InChI code provides information about its molecular structure .

Scientific Research Applications

Herbicidal Activity

Aryloxy-phenoxy propionates are a class of herbicides known for their efficacy, broad spectrum, and low toxicity. This compound falls within this category. Researchers have synthesized novel derivatives of 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, which exhibit high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis (common crabgrass) . These compounds inhibit fatty acid biosynthesis by blocking acetyl-coenzyme A carboxylase, making them effective weed control agents.

Soil Biodegradation Studies

In environmental research, scientists have conducted biodegradation experiments using soils from various locales. The compound’s fate and persistence in different soil types—such as those from Bahawalpur, Swabi, Mianwali, and Pasni—have been investigated . Understanding its behavior in soil ecosystems is crucial for assessing environmental impact.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is structurally similar to sulfonylurea herbicides , which typically target the acetolactate synthase (ALS) enzyme in plants . ALS is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine .

Mode of Action

This inhibition prevents the synthesis of essential amino acids, disrupting protein synthesis and plant growth .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely similar to that of sulfonylurea herbicides, which inhibit the ALS enzyme and disrupt the biosynthesis of essential amino acids . This disruption affects multiple downstream pathways, including protein synthesis, leading to inhibited growth and eventual plant death .

Pharmacokinetics

Based on its structural similarity to sulfonylurea herbicides, it is likely to be highly soluble in water

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of essential amino acid synthesis, disruption of protein synthesis, and inhibition of plant growth . These effects could potentially lead to plant death, assuming the compound acts similarly to sulfonylurea herbicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid. For instance, the compound’s degradation in soils can occur through biotic and abiotic modes, such as biodegradation and hydrolysis . Factors such as soil pH and temperature can affect the rate of degradation . Lower pH levels and a temperature of 27±2°C were found to provide ideal conditions for herbicide decomposition .

properties

IUPAC Name

4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-19-12-7-13(20-2)16-11(15-12)8-21-10-5-3-9(4-6-10)14(17)18/h3-7H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJJCYOYFVFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid

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